4-丙烷-2-硫基丁酸

描述

Synthesis Analysis

The synthesis of sulfur-containing compounds is a topic of interest in the field of organic chemistry. For instance, the synthesis of hexahydropyrrolo[3,2-b]indoles via a sequential [1 + 4]- and [2 + 3]-annulation using prop-2-ynylsulfonium salts is described, which demonstrates the utility of sulfur-containing synthons in constructing complex fused ring systems . Additionally, the synthesis of (2-methylquinolin-4-ylsulfanyl)-substituted acetic and propionic acids through reactions with chloroacetic or acrylic acid and acrylonitrile is reported, indicating that sulfur can be incorporated into various molecular frameworks . These methods could potentially be adapted for the synthesis of 4-Propan-2-ylsulfanylbutanoic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

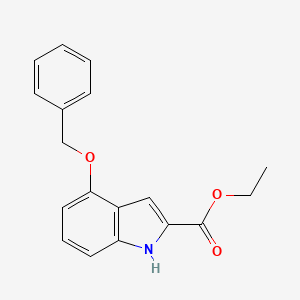

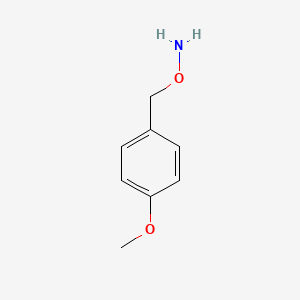

The molecular structure of 4-Propan-2-ylsulfanylbutanoic acid would consist of a butanoic acid backbone with a propan-2-ylsulfanyl substituent. The papers do not directly address the molecular structure of this specific compound, but they do provide insights into the structural aspects of sulfur-containing heterocycles and acetic acid derivatives . Understanding the molecular structure is crucial for predicting the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

The chemical reactions involving sulfur-containing compounds are diverse. The papers describe the use of sulfur-containing synthons in annulation reactions to create complex heterocyclic structures , as well as the reactions of substituted 2-methylquinoline-4-thiols with various reagents to yield acetic and propionic acid derivatives . These reactions highlight the versatility of sulfur in facilitating a wide range of chemical transformations, which could be relevant for the reactivity of 4-Propan-2-ylsulfanylbutanoic acid in various chemical contexts.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-Propan-2-ylsulfanylbutanoic acid are not directly reported in the papers, the properties of similar sulfur-containing compounds can be inferred. For example, the solubility, acidity, and stability of the compound would be influenced by the presence of the sulfanyl group and the carboxylic acid moiety. The synthesis of related compounds, such as disubstituted cyclohexenyl nonanoic acid, involves a series of reactions that provide insights into the reactivity and stability of the intermediates formed during the synthesis . These properties are important for understanding the behavior of 4-Propan-2-ylsulfanylbutanoic acid in biological systems or in industrial applications.

科学研究应用

多晶型的结晶

4-丙烷-2-硫基丁酸,在多晶型(如 MPPO)的背景下,在结晶研究中表现出显著的行为。MPPO 从含有 2-丁酮等添加剂的水溶液中结晶在控制所得材料的多晶型成分方面很重要。这在材料科学和药物中控制物质性质方面具有影响 (Nakata et al., 2009)。

合成和结构分析

该化合物在各种衍生物的合成和结构分析中发挥作用,如查耳酮衍生物。这些衍生物通过克莱森-施密特缩合反应合成,并使用 FT-IR 和 X 射线衍射等方法进行分析,突出了其在有机化学和材料分析中的用途 (Salian et al., 2018)。

有机合成

它还用于有机合成工艺。例如,在丙-2-炔基锍盐的 [4 + 2]-环化中,它作为 C2 合成子。该过程允许轻松创建有机硫化合物,展示了其在复杂有机合成中的用途 (Chen et al., 2020)。

缓蚀

在缓蚀的背景下,4-丙烷-2-硫基丁酸的衍生物已被测试为酸性环境中低碳钢腐蚀的抑制剂。这在材料工程和防腐蚀方面至关重要 (Olasunkanmi & Ebenso, 2019)。

X 射线结构研究

包括与 4-丙烷-2-硫基丁酸相关的化合物在内的各种化合物的 X 射线结构研究证明了其在确认有机化合物的分子结构和构象方面的重要性 (Nycz et al., 2011)。

黄嘌呤氧化酶抑制剂

一些衍生物被研究为非嘌呤黄嘌呤氧化酶抑制剂和抗炎剂。这在药物化学中具有影响,特别是在治疗痛风等疾病方面 (Šmelcerović et al., 2013)。

光降解研究

该化合物还参与环境污染物光降解的研究,证明了其在环境化学和污染控制中的相关性 (Carriazo et al., 2009)。

属性

IUPAC Name |

4-propan-2-ylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2S/c1-6(2)10-5-3-4-7(8)9/h6H,3-5H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLHNOANMAYVBSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

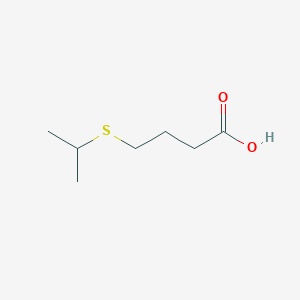

CC(C)SCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70284072 | |

| Record name | 4-propan-2-ylsulfanylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79313-54-5 | |

| Record name | 4-[(1-Methylethyl)thio]butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79313-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 35365 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079313545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC35365 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35365 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-propan-2-ylsulfanylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。